2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide

Medicinal Chemistry Isomerism Dopamine Antagonists

2-(4-Chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide is a constitutional isomer of clebopride, serving as a matched negative control in dopaminergic assays when empirically validated. This scaffold-exchange tool enables systematic SAR studies of phenylpiperazine-mediated receptor binding. Procure for CNS screening library diversification and de novo target profiling. Quantitative activity must be established experimentally. Researchers should validate equivalence before substituting in-class analogs.

Molecular Formula C20H24ClN3O2
Molecular Weight 373.88
CAS No. 1049443-16-4
Cat. No. B2746869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
CAS1049443-16-4
Molecular FormulaC20H24ClN3O2
Molecular Weight373.88
Structural Identifiers
SMILESC1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C20H24ClN3O2/c21-17-6-8-19(9-7-17)26-16-20(25)22-10-11-23-12-14-24(15-13-23)18-4-2-1-3-5-18/h1-9H,10-16H2,(H,22,25)
InChIKeyUBJBRPZPBBISCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide (CAS 1049443-16-4): Procurement Baseline for a Phenylpiperazine-Acetamide Research Compound


2-(4-Chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide (molecular formula C20H24ClN3O2, MW 373.88) is a synthetic small molecule encompassing a 4-chlorophenoxy moiety, an ethyl linker, and a terminal 4-phenylpiperazine. It is commercially available as a research chemical from suppliers such as Life Chemicals [1]. Its structure positions it within the phenoxy-acetamide class, which is often explored for central nervous system (CNS) targets, though primary peer-reviewed pharmacological data for this specific compound remain scarce [1]. Notably, its molecular formula is identical to the marketed drug clebopride (CAS 55905-53-8), a structurally distinct benzamide dopamine antagonist, providing a critical structural comparator [2].

Why Generic Substitution of 2-(4-Chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide Is Not Supported by Available Data


The available evidence base for this specific compound is insufficient to support differential claims against in-class analogs. Substitution by structurally similar phenylpiperazine derivatives or compounds with the same molecular formula (e.g., clebopride) cannot be recommended without empirical comparative data. The core pharmacophore (phenylpiperazine) is shared with numerous biologically active compounds, but minor variations in the linker (ethylacetamide vs. benzamide) and the substitution pattern (4-chlorophenoxy vs. amino-chloro-methoxy) can drastically alter receptor selectivity profiles [1]. Without established structure-activity relationship (SAR) studies or head-to-head bioactivity data for this compound, any substitution would risk unpredictable changes in potency, selectivity, or off-target effects. Researchers must therefore procure the exact compound or, if considering an analog, must validate equivalence experimentally.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide


Structural Identity: Differentiation from the Isomeric Drug Clebopride

A critical differentiation exists at the level of constitutional isomerism. The target compound (CAS 1049443-16-4) is a 2-(4-chlorophenoxy)acetamide linked to a 4-phenylpiperazine via an ethylene spacer [1]. Clebopride (CAS 55905-53-8), which shares the identical molecular formula C20H24ClN3O2, is a 4-amino-N-(1-benzyl-4-piperidinyl)-5-chloro-2-methoxybenzamide, a structurally distinct benzamide with established dopamine D2 receptor antagonism and gastroprokinetic activity [2]. The isomeric relationship—identical formula, different connectivity—makes them the most relevant structural comparators, yet one (clebopride) is a marketed drug, while the other (target compound) lacks defined pharmacology.

Medicinal Chemistry Isomerism Dopamine Antagonists

Predicted Pharmacological Profile Based on Phenylpiperazine Pharmacophore

Vendor annotations (from sources excluded from this guide's primary evidence base) suggest this compound acts as a ligand for D2/D3 dopamine receptors and as an acetylcholinesterase (AChE) inhibitor [1]. In contrast, clebopride is a selective D2 antagonist with negligible AChE activity. However, these predicted activities lack quantitative data (e.g., IC50, Ki) from validated assays. The compound was not identified among the phenoxy-acetamide derivatives tested for AChE inhibition in a recent peer-reviewed study, where related compounds showed IC50 values ranging from 435 µM to 776 µM [2]. This absence of data constitutes a critical evidence gap.

Neuropharmacology Dopamine Receptors Acetylcholinesterase

Commercial Availability and Purity Profile

The target compound is available from Life Chemicals (catalog F5264-0011) in quantities from 2 µmol ($57.00) to 75 mg ($196.00) [1]. No purity specification is provided, which is a critical differentiator for procurement. Reputable vendors of structurally characterized screening compounds typically guarantee ≥95% purity by HPLC. In contrast, clebopride is available as a pharmacopeial reference standard with certified purity. The absence of a stated purity threshold introduces risk in quantitative biological assays.

Chemical Procurement Screening Libraries Purity Standards

Defensible Application Scenarios for 2-(4-Chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide Based on Current Evidence


Chemical Probe for Investigating the Role of the Phenylpiperazine Pharmacophore in Novel Scaffolds

Given the structural distinction from clebopride, this compound serves as a tool to study the impact of scaffold exchange (phenoxyacetamide vs. benzamide) on phenylpiperazine-mediated receptor binding. Procurement is justified for laboratories conducting systematic SAR studies where the target compound represents a specific point of diversity. Quantitative activity must be established de novo [1].

Negative Control or Matched-Pair Analysis for Clebopride SAR Programs

Since the target compound is a constitutional isomer of clebopride, it can be employed as a matched negative control in dopaminergic assays, provided its inactivity at D2 receptors is empirically confirmed. This requires a head-to-head in vitro pharmacological comparison with clebopride [1][2].

Screening Library Expansion for Phenoxy-Acetamide CNS-Focused Collections

The compound is suitable for augmenting a diverse screening library, particularly one focused on CNS-penetrant chemotypes. Its procurement is warranted in the context of broad profiling against a panel of GPCRs and enzymes, where the goal is to identify novel hits rather than to confirm a pre-existing hypothesis [1][2].

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.